

In-Depth Technical Guide: Ac-WLA-AMC

Fluorogenic Substrate

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Compound of Interest

Compound Name: Ac-WLA-AMC

Cat. No.: B8088751

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the basic properties and applications of the fluorogenic substrate **Ac-WLA-AMC**, a valuable tool for studying the chymotrypsin-like activity of the 20S constitutive proteasome.

Core Properties of Ac-WLA-AMC

Ac-WLA-AMC (Acetyl-L-tryptophyl-L-leucyl-L-alaninamide-7-amino-4-methylcoumarin) is a synthetic peptide substrate designed for the specific assessment of the $\beta 5$ subunit activity of the 20S proteasome.[1][2] Its chymotrypsin-like activity is crucial in various cellular processes, making this substrate a key reagent in drug discovery and basic research.[3]

The fundamental principle of **Ac-WLA-AMC** lies in its fluorogenic nature. Upon enzymatic cleavage by the proteasome's $\beta 5$ subunit, the fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released.[2] This liberation of AMC results in a detectable fluorescent signal, directly proportional to the proteasomal activity.

Physicochemical and Spectroscopic Data

For ease of reference, the key quantitative properties of **Ac-WLA-AMC** are summarized in the table below.

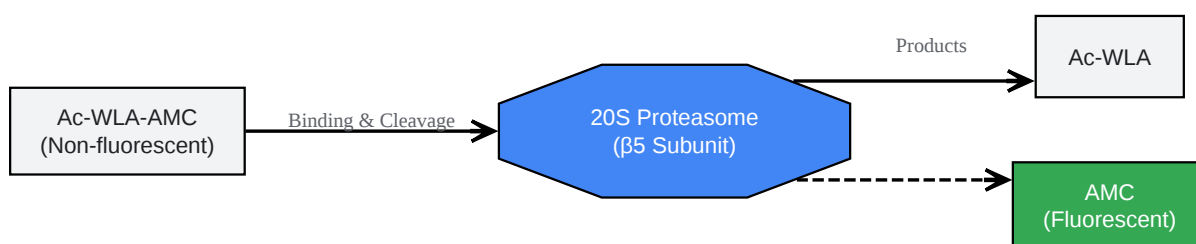
Property	Value	References
Full Name	Acetyl-L-tryptophyl-L-leucyl-L-alaninamide-7-amino-4-methylcoumarin	[4]
Molecular Formula	C ₃₂ H ₃₇ N ₅ O ₆	[5]
Molecular Weight	587.7 g/mol	[6]
Excitation Wavelength	345 - 351 nm	[6]
Emission Wavelength	430 - 445 nm	[6]
Purity	>95% (typically >99% by HPLC)	[5][6]
Solubility	Soluble in DMSO (≥10 mM)	[4]
Typical Working Concentration	10 - 50 μM	[4]

Storage and Handling

Proper storage of **Ac-WLA-AMC** is critical to maintain its integrity and performance. Lyophilized powder should be stored at -20°C.[4] Upon reconstitution in DMSO, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][6]

Enzymatic Reaction and Signaling Pathway

The enzymatic reaction involves the specific recognition and cleavage of the tripeptide sequence (WLA) by the chymotrypsin-like active site of the proteasome's β5 subunit. This hydrolytic cleavage liberates the AMC fluorophore.



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Caption: Enzymatic cleavage of **Ac-WLA-AMC** by the 20S proteasome.

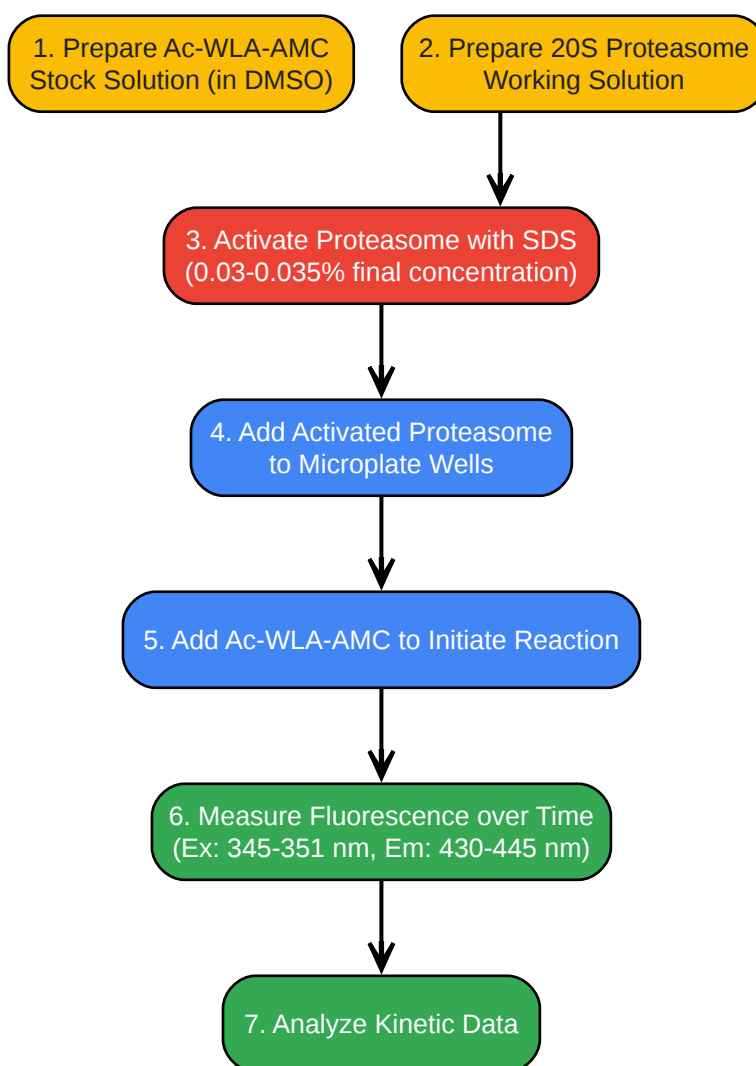
Experimental Protocols

The following section outlines a detailed methodology for a typical in vitro assay to measure the chymotrypsin-like activity of the 20S proteasome using **Ac-WLA-AMC**.

Reagents and Materials

- **Ac-WLA-AMC**
- Purified 20S Proteasome
- Dimethyl sulfoxide (DMSO), anhydrous
- Assay Buffer (e.g., 25 mM HEPES, 0.5 mM EDTA, pH 7.5)
- Sodium dodecyl sulfate (SDS)
- 96-well black microplates, flat bottom
- Fluorescence microplate reader

Experimental Workflow Diagram



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Caption: General experimental workflow for a 20S proteasome activity assay.

Detailed Assay Protocol

- Preparation of Reagents:
 - **Ac-WLA-AMC** Stock Solution: Dissolve lyophilized **Ac-WLA-AMC** in anhydrous DMSO to a stock concentration of 10 mM.
 - Assay Buffer: Prepare the desired volume of assay buffer (e.g., 25 mM HEPES, 0.5 mM EDTA, pH 7.5).

- SDS Activation Solution: Prepare a stock solution of SDS in deionized water. The final concentration in the assay should be between 0.03% and 0.035%.[\[6\]](#)[\[7\]](#)
- 20S Proteasome Working Solution: Dilute the purified 20S proteasome in the assay buffer to the desired concentration.
- Assay Procedure:
 - To the wells of a 96-well black microplate, add the diluted 20S proteasome.
 - Add the SDS solution to each well containing the proteasome to achieve the final activating concentration. Incubate for 5-15 minutes at 37°C to activate the enzyme.[\[7\]](#)
 - To initiate the enzymatic reaction, add the **Ac-WLA-AMC** substrate to each well. The final concentration should be within the recommended working range (e.g., 20-50 µM).[\[6\]](#)
 - Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation (345-351 nm) and emission (430-445 nm) wavelengths.
 - Monitor the increase in fluorescence over time, taking readings at regular intervals (e.g., every 1-2 minutes) for a duration of 30-60 minutes.
- Controls:
 - No-enzyme control: A well containing the assay buffer and **Ac-WLA-AMC** to measure background fluorescence.
 - No-substrate control: A well containing the activated 20S proteasome and assay buffer to account for any intrinsic fluorescence of the enzyme preparation.
 - Inhibitor control (optional): A known proteasome inhibitor can be included to confirm the specificity of the enzymatic activity.

Data Analysis

The rate of the reaction is determined by calculating the slope of the linear portion of the fluorescence versus time plot. This rate can be converted to the concentration of hydrolyzed

substrate using a standard curve of free AMC. The enzymatic activity is typically expressed as the rate of AMC production per unit of time per amount of proteasome.

Concluding Remarks

Ac-WLA-AMC is a highly specific and sensitive substrate for monitoring the chymotrypsin-like activity of the 20S constitutive proteasome. Its use in well-defined assay systems, as outlined in this guide, can provide valuable insights into proteasome function and modulation by small molecules, making it an indispensable tool for researchers in cell biology and drug development.

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